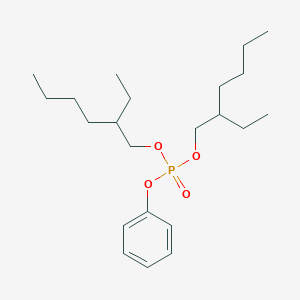

Phosphate de bis(2-éthylhexyle) phényle

Vue d'ensemble

Description

Bis(2-ethylhexyl) phenyl phosphate: is an organic phosphate ester compound with the molecular formula C22H39O4P. It is a colorless to pale yellow liquid at room temperature and is known for its low volatility and high stability. This compound is widely used in various industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Chemistry:

- Used as a plasticizer in the production of flexible plastics.

- Acts as a flame retardant in polymer formulations.

Biology and Medicine:

- Investigated for its potential use in drug delivery systems due to its biocompatibility.

- Studied for its role in enzyme inhibition and interaction with biological membranes.

Industry:

- Employed as a lubricant additive to enhance the performance of industrial lubricants.

- Used in the extraction of rare earth metals and uranium salts .

Mécanisme D'action

Target of Action

Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester . It is primarily used as a lubricant additive, corrosion inhibitor, and a metal extractant . Its primary targets are metals, specifically uranium salts and rare earth metals . It is also involved in the extraction of Iron (II) ions after the reduction of Iron (III) ions .

Mode of Action

BEHPP interacts with its targets (metals) through a process known as solvent extraction . In this process, BEHPP, being a lipophilic compound, forms a complex with the metal ions in the aqueous phase. This complex is then transferred to the organic phase due to the lipophilic nature of BEHPP .

Biochemical Pathways

For instance, some organophosphates have been found to induce oxidative stress and perturb fatty acid metabolism .

Result of Action

The primary result of BEHPP’s action is the extraction of target metals from an aqueous phase to an organic phase . This property is exploited in various industrial applications, such as the extraction of uranium salts and rare earth metals . Behpp has also been identified as a contaminant in indoor dust samples and surface soils , indicating potential environmental and health impacts.

Action Environment

The efficacy and stability of BEHPP can be influenced by various environmental factors. For instance, the presence of BEHPP has been detected in different functional areas (agricultural, scenic, commercial, industrial, and residential areas), with higher concentrations found in commercial, industrial, and residential areas . This suggests that human activities and industrial processes may influence the distribution and concentration of BEHPP in the environment.

Analyse Biochimique

Biochemical Properties

Bis(2-ethylhexyl) phenyl phosphate is known to interact with various biomolecules. It has been used as a lubricant additive, antiwear additive, and surfactant

Cellular Effects

It has been suggested that it may have potential health hazards

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method involves the esterification of 2-ethylhexanol with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Chlorination and Hydrolysis: Another method involves chlorinating bis(2-ethylhexyl) phosphonate to produce the phosphate diester chloride, followed by hydrolysis to yield bis(2-ethylhexyl) phenyl phosphate.

Industrial Production Methods: Industrial production often involves large-scale esterification processes using continuous reactors to maintain consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) phenyl phosphate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Substitution: It can participate in substitution reactions where the phenyl group or the alkyl chains are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Phosphoric acid derivatives.

Substitution Products: Various substituted phosphates depending on the reagents used.

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phosphate: Similar in structure but lacks the phenyl group.

Triphenyl phosphate: Contains three phenyl groups instead of alkyl chains.

Tris(2-ethylhexyl) phosphate: Contains three 2-ethylhexyl groups instead of a phenyl group.

Uniqueness: Bis(2-ethylhexyl) phenyl phosphate is unique due to its combination of alkyl and phenyl groups, which provides a balance of hydrophobicity and aromaticity. This makes it particularly effective as a plasticizer and flame retardant, offering properties that are not easily replicated by other similar compounds.

Activité Biologique

Introduction

Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester that has garnered attention due to its widespread use in industrial applications and its potential biological effects. With the molecular formula C22H39O4P, BEHPP is characterized by its low volatility and high stability, making it a common additive in lubricants, plasticizers, and flame retardants. This article delves into the biological activity of BEHPP, examining its mechanisms of action, biochemical interactions, and potential health impacts.

- Molecular Formula : C22H39O4P

- Appearance : Colorless to pale yellow liquid

- Stability : High stability with low volatility

BEHPP functions primarily through solvent extraction processes where it interacts with various metals and biomolecules. Its biochemical pathways suggest potential induction of oxidative stress and disruption of fatty acid metabolism. The compound's efficacy can be influenced by environmental factors such as concentration and presence in different functional areas (agricultural, commercial, industrial) .

Biochemical Pathways

Research indicates that BEHPP interacts with cellular components, potentially affecting lipid metabolism and inducing oxidative stress. This interaction could lead to cellular damage and influence various metabolic pathways .

Toxicological Studies

Recent studies have highlighted the toxicological profile of BEHPP, particularly its reproductive and developmental toxicity. For instance, exposure to organophosphate esters like BEHPP has been associated with increased risks of uterine fibroids among pre-menopausal women. The odds ratios for these associations were significantly higher in women with elevated exposure levels .

Table 1: Summary of Toxicological Findings

| Study | Findings |

|---|---|

| Liu et al. (2020) | Increased risk of uterine fibroids linked to OPE metabolites including BEHPP |

| Patisaul et al. (2021) | Evidence of developmental toxicity in offspring exposed to high concentrations of OPEs |

| ResearchGate (2023) | Identification of BEHPP as a RARα antagonist with significant biological activity |

Case Studies

- Environmental Presence : A study conducted in South China found BEHPP present in surface soils across various functional areas, indicating widespread environmental contamination. The median concentration was reported at 0.455 ng/g dry weight .

- Health Impact Assessment : A comprehensive evaluation indicated that exposure to BEHPP may correlate with adverse reproductive outcomes. The study highlighted the need for further epidemiological investigations to validate these associations .

Environmental Impact

BEHPP has been detected in significant concentrations in various environmental matrices, including indoor dust and surface soils. Its persistence and accumulation in biota raise concerns regarding ecological impacts and human health risks.

Table 2: Environmental Concentrations of BEHPP

| Location | Concentration (ng/g) |

|---|---|

| Indoor Dust | Comparable to traditional OPEs like TPHP |

| Surface Soil (South China) | 0.455 ng/g dry weight |

Biodegradability

Research indicates that BEHPP is readily biodegradable, suggesting that it may not persist long-term in the environment. However, its breakdown products can still pose risks due to their biological activity .

Propriétés

IUPAC Name |

bis(2-ethylhexyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051770 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16368-97-1 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of Bis(2-ethylhexyl) phenyl phosphate (BEHPP) in indoor environments?

A1: The discovery of BEHPP in indoor dust is significant because it highlights the presence of a previously unknown OPE in a common indoor environment. [] This is concerning because OPEs are known to have potential health effects, and the widespread presence of BEHPP in indoor dust [] suggests potential for human exposure. Additionally, the study found that BEHPP concentrations were comparable to, or even higher than, some traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). [] This emphasizes the need for further research on the potential health impacts of BEHPP exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.